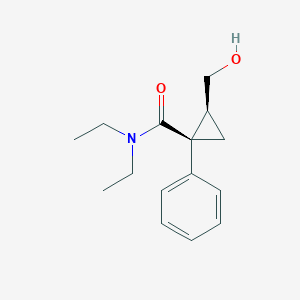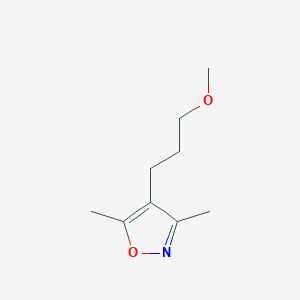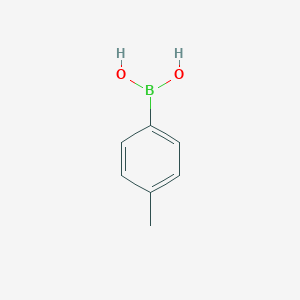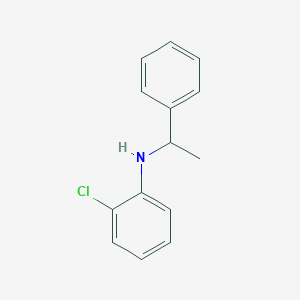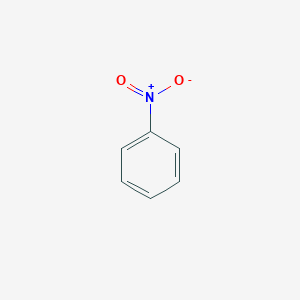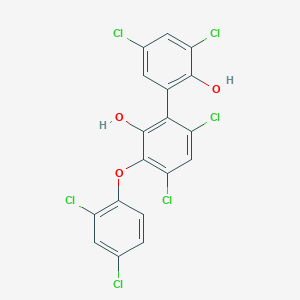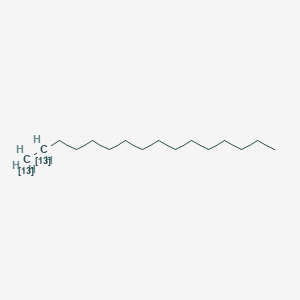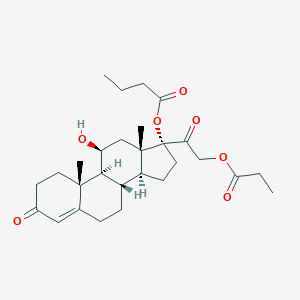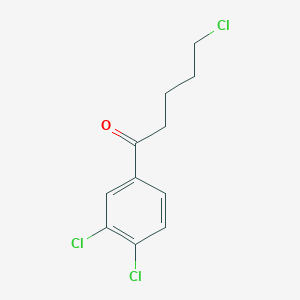![molecular formula C15H16O3 B124886 Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate CAS No. 1254693-88-3](/img/structure/B124886.png)
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate, also known as D3-methoxy-naproxen, is a deuterated form of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. The deuterated form of naproxen has been developed to improve its pharmacokinetic properties and increase its efficacy.
Mecanismo De Acción
The mechanism of action of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is similar to that of naproxen. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. The deuterated form of naproxen has been shown to have a higher affinity for the target enzyme, cyclooxygenase (COX), which results in a more potent anti-inflammatory effect.
Efectos Bioquímicos Y Fisiológicos
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been shown to have similar biochemical and physiological effects to naproxen. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. The deuterated form of naproxen has also been shown to have a lower incidence of gastrointestinal side effects, such as stomach ulcers, compared to the non-deuterated form.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in lab experiments include its improved pharmacokinetic properties and increased potency compared to the non-deuterated form. It also has a lower incidence of gastrointestinal side effects, which makes it a safer candidate for long-term use. The limitations of using the deuterated form of naproxen include its complex synthesis method and higher cost compared to the non-deuterated form.
Direcciones Futuras
There are several future directions for the use of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. The deuterated form of naproxen could be used as a template for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. Another potential application is in the study of drug metabolism and pharmacokinetics. The deuterated form of naproxen could be used as a tracer to study the metabolism and distribution of drugs in the body. Overall, trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is a promising candidate for the treatment of pain and inflammation, and its potential applications in scientific research are numerous.
Métodos De Síntesis
The synthesis of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate involves the deuteration of naproxen using deuterated reagents. The process involves the use of deuterated solvents, deuterated bases, and deuterated reagents to produce the deuterated form of naproxen. The synthesis method is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been used in scientific research to study its pharmacokinetic and pharmacodynamic properties. The deuterated form of naproxen has been shown to have improved pharmacokinetic properties, such as increased bioavailability and longer half-life, compared to the non-deuterated form. This makes it a promising candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-LJTFXESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Naproxen-d6 Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

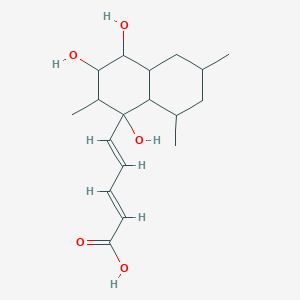
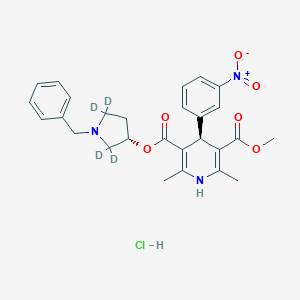
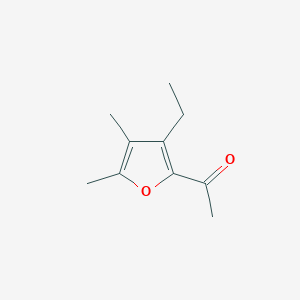
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)

